1-Ethyl-4-methylpiperidin-4-ol
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Overview
Description
1-Ethyl-4-methylpiperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, which can have different functional groups attached to the piperidine ring .
Scientific Research Applications
1-Ethyl-4-methylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methylpiperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the entry of HIV-1 into cells . By acting as a CCR5 antagonist, the compound can potentially block the entry of the virus, thereby inhibiting infection .
Comparison with Similar Compounds
Piperidine: The parent compound of 1-Ethyl-4-methylpiperidin-4-ol.
4-Methylpiperidine: A closely related compound with a similar structure.
1-Ethylpiperidine: Another similar compound differing by the position of the ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist sets it apart from other piperidine derivatives .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-ethyl-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-3-9-6-4-8(2,10)5-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
ZCGMNBRGADMQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C)O |
Origin of Product |
United States |
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